1-(2-Chloro-4-hydroxyphenyl)propan-2-one
Description
Overview of Substituted Phenylpropanones: Chemical Significance and Research Relevance
Substituted phenylpropanones are a class of organic compounds characterized by a phenyl ring attached to a three-carbon propanone chain, with various functional groups modifying the phenyl ring. These modifications, or substitutions, significantly impact the chemical and biological properties of the molecules, making them a cornerstone in medicinal chemistry and organic synthesis. wisdomlib.org The versatility of the phenylpropanone scaffold allows for the creation of a vast library of derivatives with diverse applications.
The research relevance of these compounds is underscored by their role as intermediates and active agents in pharmacology. For instance, certain series of 3-amino-2-methyl-1-phenylpropanones have demonstrated potent hypolipidemic activity in rodents, effectively lowering both serum cholesterol and triglyceride levels. nih.gov Other derivatives, such as 1-(3',4'-dimethoxyphenyl)propan-2-one, serve as crucial precursors in the synthesis of various pharmaceuticals and natural products. ontosight.ai Furthermore, patents have been filed for 1-phenylpropanone compounds for their potential use as antitumoral agents, highlighting their significance in the development of new cancer therapies. google.com The ability to alter the substituents on the phenyl ring provides a powerful tool for tuning the molecule's activity and properties. nih.gov
Contextualization of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one within Ketone and Halophenol Chemistry
This compound is an aromatic ketone that integrates several key functional groups into its structure: a ketone, a phenol (B47542) (hydroxyl group on an aromatic ring), and a halophenol (a halogen on the phenolic ring). evitachem.combldpharm.com This specific combination of functional groups dictates its chemical behavior and potential reactivity.
Ketone Group: The carbonyl group (C=O) within the propanone chain is a site for various chemical reactions, primarily nucleophilic additions. wikipedia.org Ketones are generally less reactive than aldehydes but participate in a wide range of transformations, including reductions to form alcohols and reactions with organometallic reagents. blogspot.commsu.edu
Phenol Group: The hydroxyl (-OH) group attached to the phenyl ring makes the compound weakly acidic, a characteristic feature of phenols. blogspot.com This group can also direct the position of further electrophilic substitutions on the aromatic ring and can be involved in hydrogen bonding, which influences the compound's physical properties.
The molecular structure and properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ evitachem.combldpharm.com |
| Molecular Weight | 184.62 g/mol evitachem.comnih.gov |
| CAS Number | 1314924-14-5 evitachem.com |
| Classification | Aromatic Ketone, Halophenol evitachem.com |
Historical Perspectives on Related Phenylpropanone Derivatives in Synthetic Organic Chemistry
The synthesis of phenylpropanone derivatives is deeply rooted in classical organic chemistry reactions that have been foundational to the field for over a century. One of the most prominent methods for creating the core structure of many aromatic ketones is the Friedel-Crafts acylation . This reaction, first reported in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. ontosight.aievitachem.com For compounds like this compound, a common synthetic approach would involve the Friedel-Crafts acylation of a substituted phenol with a propanoyl derivative. evitachem.com
Another historically significant method for synthesizing related structures is the Mannich reaction . This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Research into the synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones has utilized ketonic Mannich bases derived from 2'-hydroxyacetophenone (B8834) as key intermediates. researchgate.net These classical reactions remain vital tools in modern organic synthesis for their reliability and versatility in constructing complex molecular frameworks from simple precursors.
Emerging Research Domains for Complex Substituted Aromatic Ketones
While aromatic ketones have long been used in synthesis, their full potential has been limited by the challenge of breaking their strong carbon-carbon bonds. azom.com Emerging research is focused on overcoming these limitations and expanding the utility of these compounds.
Recent advancements include the development of novel one-pot methods to convert aromatic ketones into aromatic esters. azom.com This transformation significantly broadens the synthetic possibilities, as the resulting esters can react with a wide range of nucleophiles. azom.com Another innovative strategy is "Heteroaromatic Swapping," which uses a Claisen/retro-Claisen mechanism to efficiently exchange the aromatic rings of ketones with heteroaromatic rings. This technique provides a versatile approach to synthesizing bioactive compounds with potentially improved pharmacokinetic properties. chemrxiv.org
Furthermore, research is exploring the incorporation of ketone functionalities into molecules to create targeted reversible covalent inhibitors, which can enhance compound potency while maintaining metabolic stability. nih.gov Efficient new synthetic methods are also being developed to create multi-substituted aromatic ketones through novel C-F bond cleavage reactions, which allows for the construction of complex molecules that were previously difficult to access. researchgate.net These cutting-edge domains are redefining the role of aromatic ketones, transforming them from simple structural components into versatile and dynamic tools for advanced chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
TZBUXTHDRNONLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Chloro 4 Hydroxyphenyl Propan 2 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, the analysis reveals several logical disconnections that form the basis for potential synthetic routes.
The primary disconnections involve the carbon-carbon bonds linking the propanone side chain to the aromatic ring and the bonds within the side chain itself.
Disconnection I (Aryl-Alkyl Bond): The most common retrosynthetic step is the disconnection of the C-C bond between the phenyl ring and the methylene (B1212753) group of the propanone moiety. This approach is based on well-established reactions like the Friedel-Crafts acylation or modern cross-coupling reactions. This disconnection leads to two key synthons: a nucleophilic 2-chloro-4-hydroxyphenyl anion and an electrophilic acetonyl cation (CH₃COCH₂⁺). The corresponding synthetic equivalents would be a substituted phenol (B47542), such as 3-chlorophenol (B135607) (which can rearrange or be functionalized), and an acetylating agent like chloroacetone (B47974) or propanoyl chloride.
Disconnection II (Functional Group Interconversion): An alternative strategy involves disconnecting the C-Cl and C-OH bonds on the aromatic ring, suggesting a route where the phenylpropanone core is synthesized first, followed by sequential halogenation and hydroxylation steps. This approach would start from 1-phenylpropan-2-one or 1-(4-hydroxyphenyl)propan-2-one.
This analysis highlights that the most direct synthetic strategies will likely involve forming the aryl-alkyl ketone linkage on a pre-functionalized aromatic ring or by functionalizing a pre-existing aryl-alkyl ketone.
Direct Synthetic Routes and Strategies
Direct routes aim to construct the target molecule by forming its key bonds in the final stages of the synthesis. These methods include classical acylation reactions, strategic functionalization of the aromatic ring, and modern cross-coupling technologies.
Acylation reactions are fundamental methods for forming aryl ketones. organic-chemistry.org The Friedel-Crafts acylation and the Fries rearrangement are two prominent examples applicable to the synthesis of this compound.
The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.orgnumberanalytics.com For this specific target, a potential starting material is 3-chlorophenol. Acylation with propanoyl chloride or propanoic anhydride would introduce the propanone side chain. The hydroxyl group is a strong ortho-, para-director, which would guide the incoming acyl group to the desired positions. Careful control of reaction conditions is necessary to manage selectivity and prevent side reactions. numberanalytics.comevitachem.com
The Fries rearrangement is an alternative, intramolecular acylation method. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid. organic-chemistry.org The synthesis would begin by esterifying 3-chlorophenol with propanoyl chloride to form 3-chlorophenyl propanoate. Subsequent treatment with a Lewis acid would induce the migration of the propanoyl group to the ortho position of the hydroxyl group, yielding the target ketone.
| Reaction | Starting Materials | Reagents | Key Features |
| Friedel-Crafts Acylation | 3-Chlorophenol | Propanoyl chloride, AlCl₃ | Intermolecular acylation, requires careful temperature control. evitachem.com |
| Fries Rearrangement | 3-Chlorophenyl propanoate | AlCl₃ | Intramolecular rearrangement of a phenolic ester. |
This strategy involves building the phenylpropanone backbone first and then introducing the chloro and hydroxyl substituents onto the aromatic ring. A plausible starting material would be 1-(4-hydroxyphenyl)propan-2-one. The synthesis would then proceed via electrophilic aromatic substitution to introduce the chlorine atom.
The hydroxyl group on the phenyl ring is a strongly activating, ortho-, para-directing group. Therefore, direct chlorination of 1-(4-hydroxyphenyl)propan-2-one would be expected to place the chlorine atom at the position ortho to the hydroxyl group. Common chlorinating agents for this type of transformation include sulfuryl chloride (SO₂Cl₂). nih.gov This method's success depends on achieving high regioselectivity to avoid the formation of other chlorinated isomers.
| Reaction | Starting Material | Reagents | Key Features |
| Electrophilic Chlorination | 1-(4-hydroxyphenyl)propan-2-one | Sulfuryl chloride (SO₂Cl₂) | Regioselectivity is directed by the activating hydroxyl group. nih.gov |
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-C bonds, providing milder and often more functional-group-tolerant alternatives to classical methods. researchgate.net Palladium- or nickel-catalyzed reactions like the Suzuki-Miyaura or Negishi couplings can be adapted to synthesize aryl-alkyl ketones. acs.orgnih.gov
A hypothetical Suzuki-Miyaura coupling route could involve the reaction of a (2-chloro-4-hydroxyphenyl)boronic acid with an appropriate acetylating partner. organic-chemistry.org Alternatively, a carbonylative cross-coupling could be employed, where an aryl halide (e.g., 1,3-dichloro-4-hydroxybenzene) is coupled with an organometallic reagent and carbon monoxide to form the ketone functionality in a single step. nih.govacs.org These methods are highly versatile and allow for the assembly of complex molecules under relatively mild conditions. researchgate.net
| Reaction | Reactant A | Reactant B | Catalyst/Reagents |
| Suzuki-Miyaura Coupling | (2-Chloro-4-hydroxyphenyl)boronic acid | Acetyl chloride | Palladium catalyst, Base |
| Carbonylative Cross-Coupling | Aryl iodide/bromide | Alkyl halide, CO | Nickel or Palladium catalyst researchgate.netacs.org |
Indirect Synthetic Pathways via Precursor Transformations
Indirect routes involve the synthesis of a more complex intermediate that is then converted into the final target molecule. These multistep pathways can offer advantages in terms of selectivity and the ability to build highly functionalized structures.
This approach utilizes a highly reactive or "activated" phenylpropanone precursor that can be readily transformed into the desired product. One such strategy could involve the use of a Mannich base. For instance, a related compound, 2'-hydroxyacetophenone (B8834), can undergo aminomethylation to form a ketonic Mannich base. researchgate.net These bases contain an easily displaceable amino group that can be substituted by various nucleophiles.
A hypothetical route for this compound could start from an appropriately substituted and protected hydroxyphenyl precursor. The propanone side chain could be introduced via methods like the Homer-Wadsworth-Emmons reaction to form an enol ether, which is then hydrolyzed to the ketone. google.com Subsequent functionalization of the aromatic ring or modification of the side chain would lead to the final product. This type of multi-step synthesis allows for precise control over the introduction of each functional group.
| Method | Precursor Type | Key Transformation | Potential Advantage |
| Mannich Base Chemistry | Ketonic Mannich Base | Nucleophilic displacement of amino group | Versatile for introducing side-chain complexity. researchgate.net |
| Enol Ether Hydrolysis | Substituted Alkoxy Propene | Acid-catalyzed hydrolysis | Controlled formation of the ketone from a stable precursor. google.com |
Conversion from Related Halophenols and Their Derivatives
The most direct and established route for synthesizing aryl ketones like this compound is through the Friedel-Crafts acylation of a suitable aromatic precursor. wikipedia.orgmasterorganicchemistry.com In this case, the logical starting material is a halophenol, specifically 3-chlorophenol. The reaction involves the introduction of a propanoyl group onto the aromatic ring via electrophilic aromatic substitution. rsc.org
The classical approach employs an acylating agent, such as propionyl chloride or propionic anhydride, and a strong Lewis acid catalyst, commonly aluminum chloride (AlCl₃). byjus.com The Lewis acid coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol ring. masterorganicchemistry.comnumberanalytics.com
However, the direct acylation of phenols presents challenges. The phenolic hydroxyl group can compete with the aromatic ring in reacting with the Lewis acid and the acylating agent, leading to O-acylation (ester formation) rather than the desired C-acylation (ketone formation). quora.comquora.com To circumvent this, several strategies can be employed:
Fries Rearrangement: This method involves the initial O-acylation of the phenol to form a phenyl ester. The ester is then treated with a Lewis acid catalyst, which induces a rearrangement to the C-acylated hydroxyketone. This two-step process can offer better control over the reaction outcome. researchgate.net
Use of Protecting Groups: The hydroxyl group can be temporarily protected to prevent O-acylation. Silyl (B83357) ethers are particularly effective for this purpose. The phenol is first converted to its silyl ether derivative, which then undergoes a standard Friedel-Crafts acylation. The silyl protecting group is subsequently removed during the aqueous work-up to yield the final hydroxyketone. google.com
Excess Catalyst: Using a stoichiometric excess of the Lewis acid can favor C-acylation. The first equivalent of the catalyst coordinates to the phenolic oxygen, deactivating it towards O-acylation and activating the ring for electrophilic attack.
The reaction between 3-chlorophenol and propionyl chloride would theoretically yield a mixture of isomers. The directing effects of the hydroxyl (-OH) and chloro (-Cl) groups, both being ortho-, para-directing, would favor substitution at positions 2, 4, and 6. The formation of this compound specifically requires acylation at the 6-position relative to the hydroxyl group. Careful optimization of reaction conditions is necessary to achieve the desired regioselectivity.
Utilization of Organometallic Reagents in Stereoselective Synthesis
While the target molecule, this compound, is achiral, organometallic chemistry provides powerful and highly selective alternative routes for the synthesis of aryl ketones. These methods can be adapted for stereoselective synthesis if a chiral center is introduced into the molecule, for instance, by reducing the ketone to a chiral alcohol. nih.govmdpi.com
Modern organometallic approaches often rely on transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance compared to classical Friedel-Crafts reactions. mt.commsu.edu
Key organometallic strategies include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to couple an arylboronic acid with an acyl chloride. organic-chemistry.orgacs.org In a potential synthesis for the target compound, a boronic acid derivative of 2-chloro-4-methoxyphenol (B103099) (using a protected hydroxyl group) could be coupled with propionyl chloride. The methoxy (B1213986) group could then be demethylated to yield the final product.
Kumada and Negishi Coupling: These reactions utilize Grignard reagents (organomagnesium) or organozinc reagents, respectively, coupled with acyl chlorides in the presence of a palladium or nickel catalyst. mt.com For example, an organozinc reagent prepared from a protected 1-bromo-2-chloro-4-hydroxybenzene could be coupled with propionyl chloride.
Direct C-H Activation: Advanced palladium-catalyzed methods enable the direct coupling of aryl halides with aldehydes via C-H bond activation, providing a direct route to ketones. acs.org This could potentially involve coupling a protected 1-bromo-2-chloro-4-hydroxybenzene with propanal.
These methods avoid the harsh, acidic conditions of Friedel-Crafts chemistry and the associated challenges with regioselectivity and substrate sensitivity. While stereoselectivity is not a factor in the synthesis of the achiral target ketone, the principles of using chiral ligands in these catalytic systems are well-established for creating chiral molecules with high enantiomeric purity. elsevierpure.commdpi.com
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key areas of optimization include solvent choice, catalyst and ligand design, and the implementation of modern process technologies.
In Friedel-Crafts reactions, non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) are traditionally used. However, polar solvents like nitrobenzene (B124822) can sometimes alter the product distribution by stabilizing different transition states or intermediates. numberanalytics.comstackexchange.com For instance, in the acylation of naphthalene, switching from a non-polar to a polar solvent changes the major product from the kinetic to the thermodynamic isomer. stackexchange.com A similar effect could be exploited to control the regioselectivity in the synthesis of this compound.
| Solvent | Dielectric Constant (ε) | Hypothetical Yield (%) | Hypothetical Regioselectivity (Target Isomer) |
| Carbon Disulfide (CS₂) | 2.6 | 75 | 85:15 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 82 | 90:10 |
| 1,2-Dichloroethane | 10.4 | 85 | 92:8 |
| Nitrobenzene | 34.8 | 65 | >99:1 (Thermodynamic) |
This table presents hypothetical data to illustrate the potential impact of solvent choice on the Friedel-Crafts acylation reaction for this specific synthesis, based on established chemical principles.
In the context of the organometallic cross-coupling reactions discussed previously, the ligand bound to the metal catalyst (typically palladium) plays a pivotal role. Ligands, usually electron-rich phosphines, stabilize the metal center and modulate its electronic and steric properties, which in turn influences the catalyst's activity, stability, and selectivity. acs.org
The design and selection of ligands are critical for optimizing a cross-coupling reaction. Key ligand properties include:
Electron-donating ability: More electron-rich ligands can accelerate the oxidative addition step.
Steric Bulk: Bulky ligands can promote the reductive elimination step and prevent catalyst deactivation.
For a Suzuki-type synthesis of the target compound, different phosphine (B1218219) ligands would be screened to find the optimal balance of reactivity and stability for the specific substrates involved. researchgate.net
| Ligand | Type | Hypothetical Yield (%) | Comments |
| PPh₃ (Triphenylphosphine) | Standard | 65 | Common, but may require higher temperatures. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Bulky, Electron-rich | 92 | Highly active, promotes efficient reductive elimination. |
| XPhos | Buchwald Ligand | 95 | Specialized biarylphosphine ligand designed for high catalytic turnover. |
| SPhos | Buchwald Ligand | 94 | Another highly effective biarylphosphine ligand. |
This table presents hypothetical data to illustrate how ligand choice could affect the yield of a palladium-catalyzed Suzuki coupling to form the aryl ketone, based on known ligand performance in similar reactions.
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. rsc.orgproquest.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. This technology is well-suited for the synthesis of this compound, particularly for exothermic and hazardous reactions like Friedel-Crafts acylation or those involving organometallics. acs.orguni-muenchen.de
Advantages of continuous flow include:
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or exothermic events.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing.
Increased Efficiency and Yield: Optimized residence times and conditions can lead to higher yields and fewer byproducts.
Scalability: Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel).
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning a synthetic route from the laboratory bench to a preparative or industrial scale introduces significant challenges that must be addressed to ensure the process is safe, efficient, and economically viable.
Key scale-up considerations for the synthesis of this compound include:
Thermal Management: Friedel-Crafts acylations are notoriously exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions, increased byproduct formation, and safety hazards. A robust cooling system and controlled, gradual addition of reagents are essential.
Mass Transfer and Mixing: Ensuring that reactants are mixed efficiently is critical for consistent reaction outcomes. In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in poor yield and selectivity. The choice of reactor design and stirring mechanism is crucial.
Reagent and Solvent Handling: The safe handling of large quantities of corrosive materials like aluminum chloride and flammable solvents is a primary concern. The process must be designed to minimize operator exposure and prevent accidental releases.
Work-up and Purification: Procedures that are simple in the lab, such as extraction and column chromatography, can be cumbersome and expensive at scale. The process should ideally be designed to yield a product that can be purified by crystallization, which is more amenable to large-scale production.
Waste Management: Large-scale synthesis generates significant waste streams. For instance, the stoichiometric use of AlCl₃ in Friedel-Crafts reactions produces large amounts of acidic aluminum-containing waste. Developing a catalytic process or a system where the catalyst can be recycled is highly desirable for sustainable manufacturing. google.com
Chemical Reactivity and Mechanistic Investigations of 1 2 Chloro 4 Hydroxyphenyl Propan 2 One
Reactions of the Ketone Functionality
The propan-2-one side chain is a primary site for a variety of chemical transformations typical of ketones, including additions, reductions, and tautomerism.
Nucleophilic Additions and Condensations
The carbonyl carbon of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is electrophilic and susceptible to attack by nucleophiles. In a general mechanism, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen acquires a negative charge. Subsequent protonation of the resulting alkoxide yields an alcohol.
The reactivity of the ketone is influenced by both electronic and steric factors. Ketones are generally less reactive than aldehydes due to the electron-donating and sterically hindering effects of the two adjacent carbon groups. Common nucleophilic addition reactions applicable to this ketone include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) across the carbonyl double bond results in a cyanohydrin.
Wittig Reaction: Reaction with a phosphorus ylide can be used to replace the carbonyl oxygen with a carbon-carbon double bond, synthesizing various substituted alkenes.
Condensation Reactions: With amines, the ketone can form imines or enamines. For instance, reaction with a primary amine would yield an N-substituted imine after the dehydration of an intermediate carbinolamine.
The table below summarizes potential nucleophilic addition reactions.
| Reaction Type | Nucleophile | Typical Reagents | Product Class |
| Grignard Reaction | Carbanion (R⁻) | R-MgX, followed by H₃O⁺ | Tertiary Alcohol |
| Cyanohydrin Formation | Cyanide (CN⁻) | HCN or NaCN/H⁺ | α-Hydroxy nitrile |
| Wittig Reaction | Ylide (Ph₃P=CR₂) | Ph₃P=CR₂ | Alkene |
| Imine Formation | Primary Amine (RNH₂) | RNH₂ | Imine |
Reduction Mechanisms and Stereoselectivity of Alcohol Formation
The ketone functionality can be reduced to a secondary alcohol, 1-(2-chloro-4-hydroxyphenyl)propan-2-ol. This transformation can be achieved using various reducing agents, with the mechanism and stereoselectivity depending on the chosen method.
Chemical Reduction: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a protic solvent or during acidic workup. Given that the carbon adjacent to the carbonyl is not a stereocenter, the reduction of this specific ketone will produce a racemic mixture of (R)- and (S)-1-(2-chloro-4-hydroxyphenyl)propan-2-ol unless a chiral reducing agent is employed.
Biocatalytic Reduction: Bioreduction using enzymes, particularly ketoreductases (KREDs) or whole-cell biocatalysts like yeast, offers a highly stereoselective route to chiral alcohols. Studies on analogous compounds such as 1-(arylsulfanyl)propan-2-ones have shown that different microbial strains or isolated enzymes can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (>95% ee). The mechanism involves the enzyme's active site, which binds the ketone in a specific orientation, allowing for a stereospecific hydride transfer from a cofactor like NADPH. This method avoids the use of harsh chemical reagents and can provide optically pure products.
Enolization and Tautomerism Studies
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert. The equilibrium between the keto and enol forms can be catalyzed by either acid or base.
Base-Catalyzed Mechanism: A base removes a proton from the α-carbon (the carbon adjacent to the carbonyl group), forming a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.
Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like water) then removes an α-proton to form the enol.
For this compound, two different enol tautomers are possible due to the presence of α-hydrogens on both the methyl group and the methylene (B1212753) group.
| Factor | **Enol A (Double bond to CH₂) ** | Enol B (Double bond to CH-Aryl) | Analysis |
| Alkene Substitution | Disubstituted | Disubstituted | Similar stability based on substitution. |
| Conjugation | No additional conjugation | The C=C double bond is conjugated with the phenyl ring. | Enol B is significantly stabilized by resonance with the aromatic ring. |
Due to the stabilizing effect of conjugation with the phenyl ring, the equilibrium is expected to favor the formation of the enol where the double bond is between the carbonyl carbon and the benzylic carbon (Enol B). While the keto form is overwhelmingly favored for most simple ketones, factors like conjugation can increase the proportion of the enol tautomer at equilibrium.
Reactivity of the Phenolic Hydroxyl Group
The phenolic -OH group is another key reactive site, participating in reactions such as esterification, etherification, and oxidation. Its acidity and nucleophilicity are influenced by the electronic effects of the substituents on the aromatic ring.
Esterification and Etherification Reactions
The phenolic hydroxyl group can act as a nucleophile to form esters and ethers.
Esterification: Phenols are typically less reactive than alcohols in esterification. The reaction often requires conversion of a carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), and is often performed in the presence of a base (e.g., pyridine) to deprotonate the phenol (B47542), increasing its nucleophilicity. The reverse reaction, the Fries rearrangement, involves the conversion of a phenolic ester back to a hydroxyaryl ketone, and is used in the synthesis of such compounds.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. The phenol is first treated with a strong base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide to form the ether. Reductive etherification, which involves the reaction of a ketone with an alcohol in the presence of a reducing agent, is another potential pathway.
Oxidation Pathways and Radical Formation
The phenolic group, particularly one substituted with chlorine, is susceptible to oxidation, which can proceed via radical mechanisms. Studies on 2-chlorophenol (B165306), a structural component of the target molecule, provide significant insight into these pathways.
The initial step in the oxidation is typically the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. This abstraction can be initiated by other radicals (like H•, OH•, or Cl•) or by oxidizing agents. The resulting 2-chloro-4-(2-oxopropyl)phenoxy radical is resonance-stabilized.
Quantum chemical and kinetic studies on 2-chlorophenol show that bimolecular reactions with radicals like •OH are a key pathway to forming the chlorophenoxy radical. The presence of the chlorine atom influences the reaction energetics but does not prevent radical formation. Once formed, these phenoxy radicals can undergo several subsequent reactions:
Coupling: Two phenoxy radicals can couple to form larger, more complex molecules. This is a key step in the formation of toxic byproducts like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/F) during the combustion of chlorophenols.
Reaction with other molecules: The radical can react with other species present in the system. For example, in the presence of nitrite (B80452) and sulfate (B86663) radicals, 2-chlorophenol has been shown to form chloronitrophenols through a coupling reaction between the 2-chlorophenoxy radical and a nitrogen dioxide radical.
These studies suggest that the phenolic moiety of this compound is a likely site for oxidative degradation, proceeding through a resonance-stabilized phenoxy radical intermediate.
Chelation and Coordination Chemistry
The molecular structure of this compound, featuring a phenolic hydroxyl group and a ketone carbonyl group, presents potential for acting as a chelating ligand in coordination chemistry. The spatial arrangement of the hydroxyl oxygen and the carbonyl oxygen can allow for the formation of stable coordination complexes with various metal ions. Metal ions play a crucial role in many biological processes, and ligands that can bind to them are of significant interest. researchgate.net
Chelation typically occurs when the hydroxyl proton is lost, creating a phenoxide anion. This, in conjunction with the lone pair of electrons on the carbonyl oxygen, can form a bidentate ligand that coordinates to a central metal ion. This process results in the formation of a stable six-membered ring, a favored conformation in coordination chemistry. The formation of such metal complexes can significantly alter the electronic properties and reactivity of the organic molecule.
While specific studies on the coordination complexes of this compound are not extensively detailed in the literature, the behavior of analogous compounds, such as Schiff bases derived from 2',4'-dihydroxyacetophenone, provides insight. mdpi.com These related molecules, which also contain hydroxyl and carbonyl functionalities, are known to form stable, square planar or octahedral complexes with transition metals like Cu(II), Ni(II), and Co(II). mdpi.com It is plausible that this compound would exhibit similar behavior, acting as a dioxygen donor ligand.
Table 1: Potential Metal Chelation Sites
| Functional Group | Atom | Role in Chelation |
|---|---|---|
| Hydroxyl (-OH) | Oxygen | Acts as a donor atom after deprotonation. |
Transformations Involving the Aryl Chloride Moiety
The aryl chloride functionality is a key site for synthetic transformations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.comscranton.edu This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.com
In this compound, the chlorine atom serves as the leaving group. The reactivity of the ring towards nucleophilic attack is influenced by the other substituents. The ketone group is electron-withdrawing and can help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, particularly if it were located ortho or para to the chlorine. chemistrysteps.comlibretexts.org However, in this specific isomer, the activating EWG is not in an ideal position. The hydroxyl group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, forcing conditions, such as high temperatures or the use of very strong nucleophiles, would likely be required to effect a substitution reaction at the chlorinated position. The mechanism proceeds via an addition-elimination pathway where the nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion, followed by the departure of the chloride ion to restore aromaticity. chemistrysteps.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon bonds. researchgate.net The aryl chloride in this compound makes it a suitable substrate for these transformations, including the well-known Suzuki and Heck reactions. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com Using this compound as the halide partner would allow for the formation of a new C-C bond at the C2 position, replacing the chlorine atom with an aryl, vinyl, or alkyl group from the organoboron reagent. organic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species and in the presence of a base. wikipedia.orgmychemblog.com This reaction would allow for the introduction of a substituted alkene group at the position of the chlorine atom on the aromatic ring of this compound. organic-chemistry.org The reaction tolerates a wide variety of functional groups, making it a versatile method for olefination. mychemblog.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl, etc. | Pd catalyst, Base |
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org This is most commonly achieved using organolithium reagents. The reaction involves the exchange of the halogen atom on the aromatic ring with a metal, typically lithium.
For this compound, treatment with a strong organolithium reagent like n-butyllithium could induce a lithium-halogen exchange, replacing the chlorine atom with lithium. wikipedia.org This would generate a highly reactive aryllithium species. A significant consideration for this reaction is the presence of the acidic phenolic proton. The organolithium reagent is a strong base and would first deprotonate the hydroxyl group. Therefore, at least two equivalents of the lithiating agent would be necessary: one to deprotonate the phenol and a second to perform the halogen-metal exchange. The resulting lithiated intermediate is a powerful nucleophile and can be used in a wide range of subsequent reactions with various electrophiles to introduce new functional groups onto the aromatic ring. nih.gov
Electrophilic Aromatic Substitution on the Chlorohydroxyphenyl Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmasterorganicchemistry.com The rate and regiochemistry (position of substitution) of the reaction are heavily influenced by the substituents already present on the ring. scranton.edulumenlearning.com
Regioselectivity and Directing Effects of Substituents
The this compound ring has three substituents that influence the position of any subsequent electrophilic attack: a hydroxyl group (-OH) at C4, a chloro group (-Cl) at C2, and a propan-2-one group attached via a methylene bridge (-CH₂COCH₃) at C1. Each group exerts activating or deactivating and directing effects. chemistrytalk.org
Hydroxyl Group (-OH): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director. chemistrytalk.org
Alkyl Ketone Group (-CH₂COCH₃): The propan-2-one substituent is connected via a flexible methylene spacer. While a carbonyl group directly attached to the ring is a meta-directing deactivator, an alkyl group is an ortho, para-director and an activator. The combined effect of the -CH₂COCH₃ group is generally considered weakly deactivating and an ortho, para-director.
To predict the regioselectivity, the combined influence of these groups must be considered. The available positions for substitution are C3, C5, and C6.
Position C3: This position is ortho to the -CH₂COCH₃ group and ortho to the -Cl group. It is meta to the strongly activating -OH group.
Position C5: This position is ortho to the -OH group and meta to both the -Cl and -CH₂COCH₃ groups.
Position C6: This position is para to the -Cl group, ortho to the -CH₂COCH₃ group, and meta to the -OH group.
The directing effects are summarized in the table below.
Table 3: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -CH₂COCH₃ | C1 | Weakly Deactivating | ortho, para (to C2, C6) |
| -Cl | C2 | Deactivating | ortho, para (to C1, C3, C5 - C1 is blocked) |
Given these effects, the hydroxyl group is the most powerful activating and directing group. lumenlearning.comchemistrytalk.org It strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. The chloro group also directs to C3 and C5. The -CH₂COCH₃ group directs to C6. Between C3 and C5, position C5 is sterically less hindered than C3 (which is situated between two substituents). Therefore, electrophilic aromatic substitution is most likely to occur at the C5 position , which is ortho to the strongly activating hydroxyl group and experiences the least steric hindrance.
Nitration, Sulfonation, and Halogenation Studies
Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are fundamental transformations for phenolic compounds. The reactivity and regioselectivity of this compound would be governed by the directing effects of its three substituents: the hydroxyl (-OH), chloro (-Cl), and propan-2-one (-COCH₂CH₃) groups.
The hydroxyl group is a strongly activating, ortho, para-directing group. Conversely, the chloro group is a deactivating, yet also ortho, para-directing substituent. The propan-2-one moiety is a deactivating, meta-directing group. The ultimate outcome of an electrophilic substitution reaction would depend on the complex interplay between these competing electronic and steric effects. However, a thorough search did not yield any specific experimental studies or data tables detailing the conditions, yields, or isomer distributions for the nitration, sulfonation, or halogenation of this compound. General principles suggest that the positions ortho and para to the powerful hydroxyl group (C3, C5) would be the most likely sites of substitution, but without experimental data, this remains a theoretical projection.
Molecular Rearrangements and Fragmentation Pathways
The study of molecular rearrangements and fragmentation pathways, often investigated through techniques like mass spectrometry, provides critical insights into a molecule's structure and stability. For this compound, plausible fragmentation pathways would likely involve initial ionization followed by characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group (loss of a methyl radical) or cleavage of the bond between the aromatic ring and the propanone side chain.
Furthermore, under certain conditions, related α-hydroxy ketones can undergo rearrangements. However, no specific mass spectrometry data, fragmentation analyses, or studies on molecular rearrangements for this compound could be located. The scientific literature lacks the specific mass spectra or mechanistic studies that would be required to detail its fragmentation patterns or potential for rearrangement reactions.
Kinetics and Thermodynamics of Key Reactions
Kinetic and thermodynamic studies quantify the rates and energy changes associated with chemical reactions. Such data is crucial for understanding reaction mechanisms and optimizing conditions. An investigation into the kinetics and thermodynamics of the aforementioned electrophilic substitution reactions or potential rearrangements of this compound would involve measuring reaction rates, activation energies, and changes in enthalpy and entropy.
The literature search did not uncover any kinetic or thermodynamic data for reactions involving this specific compound. While general thermodynamic data for the halogenation of simpler aromatic compounds exists, this information is not directly applicable to this compound and cannot be used to generate specific data tables or detailed findings as requested.
Derivatization and Analog Development Based on 1 2 Chloro 4 Hydroxyphenyl Propan 2 One Scaffold
Strategic Modifications of the Propanone Chain
The propanone side chain of 1-(2-chloro-4-hydroxyphenyl)propan-2-one offers several avenues for structural modification, including reactions at the alpha-carbon, alterations in chain length, and the incorporation of diverse structural elements.
Alpha-Halogenation and Subsequent Functionalization
The carbon atom adjacent to the carbonyl group (the α-carbon) in the propanone chain is a prime site for functionalization, most commonly initiated by a halogenation reaction. This reaction can be catalyzed by either acid or base. Under acidic conditions, the reaction proceeds through an enol intermediate, which then reacts with a halogen source such as bromine (Br₂) or chlorine (Cl₂). Base-catalyzed halogenation, on the other hand, involves the formation of an enolate intermediate.
A common method for α-bromination involves treating the ketone with bromine in a solvent like acetic acid. For instance, the α-bromination of acetophenone (B1666503) derivatives has been successfully achieved using N-bromosuccinimide (NBS) catalyzed by active aluminum oxide. This approach can be adapted for this compound to yield 1-(2-chloro-4-hydroxyphenyl)-1-halopropan-2-ones.
Once the α-halo derivative is formed, the halogen atom can be readily displaced by a variety of nucleophiles, opening up a vast chemical space for analog development. This substitution reaction allows for the introduction of various functional groups at the α-position. For example, reaction with amines can lead to the formation of α-amino ketones, while reaction with thiols can yield α-thio ketones.
| Halogenating Agent | Catalyst/Conditions | Typical Solvent |
|---|---|---|
| Bromine (Br₂) | Acid (e.g., Acetic Acid) | Acetic Acid |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ | Methanol |
| Chlorine (Cl₂) | Acid | Various organic solvents |
| Iodine (I₂) | Acid | Various organic solvents |
Chain Elongation and Shortening Methodologies
Modifying the length of the propanone chain is another key strategy for analog development. Chain shortening can be achieved by synthesizing the corresponding ethanone (B97240) derivative, 1-(2-chloro-4-hydroxyphenyl)ethan-1-one. The synthesis of such α-haloketones, like 2-chloro-1-(3-hydroxyphenyl)ethanone, has been reported using sulfuryl chloride as the chlorinating agent. Similarly, 2-bromo-1-(4-hydroxyphenyl)ethanone has been synthesized from 4-hydroxyacetophenone and bromine.
Introduction of Heteroatoms or Cyclic Structures
The introduction of heteroatoms, such as nitrogen, sulfur, or oxygen, into the propanone chain can significantly alter the molecule's properties. One method to achieve this is through the Mannich reaction, which introduces an aminomethyl group at the α-position. Subsequent reactions can then be used to further modify this new functional group. For example, the synthesis of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones has been achieved through the reaction of a ketonic Mannich base with thiophenols, demonstrating the introduction of a sulfur atom.
Furthermore, the scaffold can be utilized for the synthesis of cyclic structures. The intramolecular cyclization of appropriately functionalized derivatives of 1-(2-hydroxyphenyl) ketones can lead to the formation of heterocyclic rings such as chromanones. The synthesis of chromone (B188151) and flavonoid derivatives often involves Michael addition and aldol (B89426) condensation reactions of chromone precursors. The 1-(2-hydroxyphenyl) ketone moiety is a key starting material for the synthesis of various chromone derivatives under acidic or basic conditions.
Systematic Exploration of Substituents on the Phenyl Ring
The phenyl ring of this compound provides a platform for systematic variation of substituents, which can influence the electronic properties and steric profile of the molecule.
Variation of Halogen Type and Position
Replacing the existing chlorine atom with other halogens or introducing additional halogen substituents can have a profound impact on the compound's characteristics. For example, the synthesis of 1-(4-bromo-2-hydroxyphenyl)-1-propanone has been reported via the Fries rearrangement of 3-bromophenyl propionate. This highlights a method for introducing a bromine atom at a different position on the phenyl ring.
Furthermore, the synthesis of analogs with multiple halogen substitutions, such as 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H--triazoles, has been described, showcasing the feasibility of introducing additional chloro substituents on the phenyl ring. The synthesis of 2,6-dichloro-4-aminophenol, a potential precursor for such analogs, has also been reported.
| Compound | Synthetic Precursor/Method |
|---|---|
| 1-(4-Bromo-2-hydroxyphenyl)-1-propanone | Fries rearrangement of 3-bromophenyl propionate |
| 1-(2,6-Dichloro...) derivatives | Starting from precursors like 2,6-dichloro-4-aminophenol |
Incorporation of Electron-Donating and Electron-Withdrawing Groups
The aromatic ring of this compound can be functionalized with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to modulate the electronic properties of the molecule. The existing chloro and hydroxyl groups direct incoming electrophiles to specific positions on the benzene (B151609) ring. Standard electrophilic aromatic substitution reactions can be employed for this purpose.
Electron-Donating Groups (EDGs): These groups, such as alkyl, alkoxy, and amino groups, can be introduced to increase the electron density of the aromatic ring. This modification can influence the molecule's reactivity and its interactions with biological targets. For instance, alkylation or acylation of the phenolic hydroxyl group can be a preliminary step to further modifications.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo groups can be introduced to decrease the ring's electron density. Nitration, for example, can be achieved using standard nitrating agents, leading to the formation of nitro-substituted derivatives, which can serve as precursors for other functional groups, such as amines, through reduction.
The table below illustrates potential derivatives based on common aromatic substitution reactions.
| Reaction Type | Reagent(s) | Group Incorporated | Potential Product Structure |
| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | 1-(2-Chloro-4-hydroxy-5-nitrophenyl)propan-2-one |
| Halogenation | Br₂ / FeBr₃ | Bromo (-Br) | 1-(5-Bromo-2-chloro-4-hydroxyphenyl)propan-2-one |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Alkyl (-R) | 1-(5-Alkyl-2-chloro-4-hydroxyphenyl)propan-2-one |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) | 1-(5-Acyl-2-chloro-4-hydroxyphenyl)propan-2-one |
Synthesis of Heterocyclic Fused Derivatives
The this compound scaffold is an excellent starting material for synthesizing fused heterocyclic systems due to the ortho-positioning of the hydroxyl group relative to the propanone side chain.
Formation of Benzofuran (B130515), Benzopyran, or Chromone Analogs
Benzofurans: The synthesis of benzofuran derivatives from o-hydroxyphenyl ketones is a well-established strategy in organic chemistry. organic-chemistry.orgchemistryviews.org One common approach involves the reaction of the phenolic starting material with an α-haloketone followed by intramolecular cyclization. A more direct route applicable to the this compound scaffold involves reaction with reagents that can engage both the phenolic hydroxyl and the α-carbon of the ketone. For example, cyclodehydration of α-aryloxy ketones can yield multisubstituted benzofurans. organic-chemistry.org
Chromones: Chromone synthesis often begins with o-hydroxyaryl ketones. ijrpc.com A widely used method is the Algar-Flynn-Oyamada reaction, where an o-hydroxychalcone is oxidized to form a flavone (B191248) or chromone. semanticscholar.orgtsijournals.com For the this compound scaffold, a plausible route involves an initial condensation with an aromatic aldehyde to form a chalcone-like intermediate, followed by oxidative cyclization to yield the corresponding chromone derivative. tsijournals.com Another approach is the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes, which could be adapted for this scaffold after appropriate functionalization. organic-chemistry.org
Construction of Nitrogen-Containing Heterocycles (e.g., Oxazoles, Pyrazoles)
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. mdpi.com The ketone in this compound can be part of such a system. For instance, a Claisen condensation with an appropriate ester could introduce a second carbonyl group, forming a β-diketone intermediate. Subsequent reaction with hydrazine or substituted hydrazines would lead to the formation of a pyrazole (B372694) ring fused or linked to the chlorohydroxyphenyl moiety. mdpi.comnih.gov
Oxazoles: The van Leusen oxazole (B20620) synthesis is a powerful method for creating the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC). nih.gov To apply this to the target scaffold, the propanone side chain would first need to be converted into a suitable aldehyde. Alternatively, methods starting from α-haloketones or α-acylamino ketones are common for oxazole synthesis. organic-chemistry.orgresearchgate.net Derivatizing the starting ketone at the α-position to introduce a leaving group (like a halogen) would create a precursor for reaction with an amide to form a 2,5-disubstituted oxazole. organic-chemistry.org
The following table outlines potential heterocyclic derivatives.
| Heterocycle Type | General Method | Key Reagents | Potential Product |
| Benzofuran | Intramolecular Cyclization | α-haloketone, Base | 2-Substituted-6-chloro-benzofuran derivative |
| Chromone | Oxidative Cyclization of Chalcone (B49325) | Aromatic aldehyde, Oxidizing agent (e.g., H₂O₂) | 2-Aryl-7-chloro-3-methylchromen-4-one |
| Pyrazole | Condensation of β-Diketone | Hydrazine (NH₂NH₂) | 5-(2-Chloro-4-hydroxyphenyl)methyl-3-methyl-1H-pyrazole |
| Oxazole | From α-acylamino ketone | Amide, Dehydrating agent | 2,5-Disubstituted oxazole with phenyl linkage |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse compounds from a common scaffold. nih.gov The this compound molecule is well-suited as a scaffold for generating chemical libraries due to its multiple points of diversification.
The synthetic routes described for forming heterocyclic derivatives can be adapted for solid-phase or parallel synthesis. ijpsr.com For example, the scaffold could be immobilized on a solid support via its phenolic hydroxyl group. Subsequently, a series of building blocks could be introduced in a systematic fashion.
Example Library Synthesis (Hypothetical):
Immobilization: The this compound scaffold is attached to a solid-phase resin via the hydroxyl group.
Diversification Step 1: A set of diverse aldehydes is reacted with the immobilized ketone to form a library of chalcone intermediates.
Diversification Step 2 (Cyclization): The chalcone library is then subjected to conditions for oxidative cyclization, potentially using different reagents to generate libraries of chromones, flavanones, or other related heterocycles. nih.gov
This approach allows for the creation of hundreds or thousands of unique compounds in a high-throughput manner, which can then be screened for desired properties. nih.gov
Chiral Synthesis and Resolution of Enantiomers (if applicable to chiral centers)
The parent compound, this compound, is achiral as it does not possess any stereocenters. However, a chiral center can be readily introduced through chemical modification, most commonly by the reduction of the ketone functional group to a secondary alcohol, yielding 1-(2-chloro-4-hydroxyphenyl)propan-2-ol.
Chiral Synthesis: The asymmetric reduction of the ketone would produce a specific enantiomer of the corresponding alcohol. This can be achieved using chiral reducing agents or through biocatalytic methods. nih.gov Enzymes such as ketoreductases from microorganisms (e.g., Candida, Saccharomyces) are known to reduce substituted acetophenones with high enantioselectivity. nih.gov
Resolution of Enantiomers: If a racemic mixture of the alcohol is produced via a non-stereoselective reduction, the enantiomers can be separated. Common methods include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique for separating enantiomers on an analytical and preparative scale. nih.gov
Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts or esters. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization.
The absolute configuration of the separated enantiomers can then be determined using techniques such as X-ray crystallography or NMR spectroscopy after derivatization with a chiral auxiliary, such as Mosher's acid. nih.gov
In-Depth Computational and Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature reveals a notable absence of detailed computational chemistry and advanced spectroscopic characterization studies specifically for the chemical compound this compound. Despite the significant role such computational analyses play in modern chemical research for elucidating molecular structure, reactivity, and properties, specific data pertaining to this molecule are not publicly available.
Computational techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis are powerful tools for predicting and understanding the behavior of molecules. nih.govbhu.ac.innih.gov Similarly, Molecular Dynamics (MD) simulations provide crucial insights into conformational possibilities and interactions with solvents. However, searches for published research applying these methods to this compound have not yielded specific findings.
While computational studies have been performed on structurally related compounds—such as isomers like 2-Chloro-1-(4-hydroxyphenyl)propan-1-one or other chlorinated hydroxy-aromatic ketones—this information cannot be directly extrapolated to this compound due to the sensitive dependence of electronic and structural properties on the precise arrangement of atoms and functional groups. materialsciencejournal.orgnih.govulster.ac.uk
Consequently, the construction of a detailed article as per the requested scientific outline is not feasible at this time. The required data for sections on DFT studies, MEP mapping, HOMO-LUMO and NBO analyses, prediction of spectroscopic parameters, and molecular dynamics simulations for this compound are not present in the accessible scientific literature. The creation of data tables and detailed research findings is therefore precluded.
Further empirical and computational research would be necessary to generate the specific data required for a thorough and scientifically accurate characterization of this compound.
Computational Chemistry and Advanced Spectroscopic Characterization of 1 2 Chloro 4 Hydroxyphenyl Propan 2 One
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
The definitive structural confirmation and detailed electronic and conformational analysis of 1-(2-chloro-4-hydroxyphenyl)propan-2-one necessitate the application of advanced spectroscopic techniques. These methods provide insights beyond simple proton and carbon counts, revealing through-bond and through-space correlations, exact molecular mass, three-dimensional solid-state arrangement, and vibrational modes of the functional groups.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for complex molecules where one-dimensional spectra may show overlapping signals. wikipedia.org For this compound, several 2D NMR experiments would be instrumental in confirming its structure.
Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the molecule. It is expected to show correlations between the vicinal aromatic protons on the phenyl ring, allowing for their definitive assignment. Specifically, the proton at C5 would show a correlation with the proton at C6, and the proton at C3 would show a correlation with the proton at C5.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would identify direct one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.org This would allow for the direct assignment of the carbon signals for the aromatic CH groups, the methylene (B1212753) group, and the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (typically 2-3 bond) couplings between protons and carbons. This technique would be key in piecing together the molecular fragments. For instance, the methylene protons would show correlations to the carbonyl carbon, the aromatic carbons C1 and C2, and the methyl carbon. The methyl protons would show correlations to the carbonyl carbon and the methylene carbon. These correlations would unequivocally establish the connectivity of the propan-2-one side chain to the 2-chloro-4-hydroxyphenyl ring.
A summary of expected key HMBC correlations is presented in the table below.
| Proton(s) | Expected HMBC Cross-Peaks (to Carbon) |
| Aromatic-H | Carbonyl-C, other aromatic C's |
| Methylene-H₂ | Carbonyl-C, Aromatic-C1, Aromatic-C2, Methyl-C |
| Methyl-H₃ | Carbonyl-C, Methylene-C |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₉H₉ClO₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
The theoretical monoisotopic mass is calculated as follows:
9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000
9 x Hydrogen (¹H) = 9 x 1.007825 = 9.070425
1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853
2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.989830
Total Theoretical Exact Mass = 184.029108 Da
An experimental HRMS measurement of a value very close to this theoretical mass (typically within 5 ppm) would provide strong evidence for the proposed molecular formula, confirming the elemental composition of the molecule. The presence of the chlorine isotope ³⁷Cl would also result in a characteristic M+2 peak with an intensity of approximately one-third of the main peak, further confirming the presence of a single chlorine atom.
X-ray Crystallography for Solid-State Structure Determination
Should single crystals of this compound be grown, X-ray diffraction analysis would yield detailed information including:
The crystal system and space group.
The unit cell dimensions (a, b, c, α, β, γ).
The precise bond lengths, bond angles, and torsion angles within the molecule.
The conformation of the propan-2-one side chain relative to the phenyl ring.
The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, which dictate the crystal packing.
This data would provide definitive proof of the molecular structure and offer valuable insights into the solid-state packing and intermolecular forces.
| Crystallographic Parameter | Information Provided | Example from a Related Structure (C₉H₈Cl₂N₂O) libretexts.org |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The symmetry elements present in the unit cell. | P2₁/c |
| Unit Cell Dimensions | The size and shape of the repeating unit. | a = 5.7558 Å, b = 23.3282 Å, c = 7.4107 Å, β = 96.976° |
| Z Value | The number of molecules per unit cell. | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of its key structural features. The correlation of experimental spectra with theoretical calculations based on Density Functional Theory (DFT) can provide a more detailed and accurate assignment of the observed vibrational bands.
Expected Vibrational Frequencies:
O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum, characteristic of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.
C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the ketone carbonyl group is expected in the range of 1700-1720 cm⁻¹.
C=C Stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic ring.
C-O Stretch: The phenolic C-O stretching vibration is expected to appear in the 1200-1300 cm⁻¹ region.
C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Theoretical calculations would not only help in assigning these bands but also in understanding the effects of the substituent pattern on the vibrational frequencies of the phenyl ring.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |
| Phenolic O-H | 3200-3600 (broad) | FT-IR |
| Aromatic C-H | ~3050-3150 | FT-IR, Raman |
| Aliphatic C-H | ~2850-2960 | FT-IR, Raman |
| Ketone C=O | ~1700-1720 (strong) | FT-IR, Raman |
| Aromatic C=C | ~1450-1600 | FT-IR, Raman |
| Phenolic C-O | ~1200-1300 | FT-IR |
| C-Cl | ~600-800 | FT-IR, Raman |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. msu.edu This technique is highly sensitive to the stereochemistry of a molecule.
This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a Circular Dichroism spectrum. This technique would only become applicable if a chiral center were introduced into the molecule, for instance, through a reaction at the methylene carbon adjacent to the carbonyl group.
Mechanistic Studies of Biological Interactions in Vitro Focus of 1 2 Chloro 4 Hydroxyphenyl Propan 2 One and Its Analogs
Enzyme Inhibition Studies: Kinetic Mechanisms and Binding Modes (e.g., Tyrosinase, Phospholipase A2α)
While direct enzyme inhibition studies for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one are not available, the behavior of its analogs provides significant insight into potential mechanisms. Phenolic compounds, particularly those with ketone functionalities, are widely studied as enzyme inhibitors.
Tyrosinase: This copper-containing enzyme is a key target in studies of melanogenesis. mdpi.comnih.gov It catalyzes the oxidation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. mdpi.comum.esmdpi.com Analogs such as hydroxylated phenylpropanoids, chalcones, and other phenolic derivatives have demonstrated significant tyrosinase inhibitory activity. researchgate.netnih.govnih.gov The mechanisms of inhibition by these analogs are varied and can be competitive, non-competitive, uncompetitive, or mixed-type. nih.govnih.govresearchgate.net For instance, some flavonolignans show mixed-type I inhibitory modes, while morin (B1676745) acts as a reversible and competitive inhibitor. nih.gov The presence and position of hydroxyl groups on the phenyl ring are crucial for the degree of inhibition. nih.gov
Phospholipase A2α (PLA2α): This superfamily of enzymes hydrolyzes the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid, a precursor for pro-inflammatory mediators. nih.gov The cytosolic form, cPLA2α, is a target for anti-inflammatory drugs. nih.gov Analogs containing a propan-2-one substituted moiety have been synthesized and evaluated as dual inhibitors of cPLA2α and fatty acid amide hydrolase (FAAH), showing nanomolar activity. nih.gov Kinetic studies of other PLA2 enzymes with short-chain inhibitors have revealed complex behaviors, suggesting that inhibitors can bind selectively to enzyme-substrate aggregates. nih.gov
Determination of IC50 and Ki Values
The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Ki is the dissociation constant for the enzyme-inhibitor complex. nih.gov
Specific IC50 and Ki values for this compound are not documented. However, data from analogous compounds highlight the range of potencies that can be expected from this chemical class. For example, hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown potent tyrosinase inhibition, with one analog exhibiting an IC50 value of 0.0089 µM, significantly more potent than the standard inhibitor kojic acid (IC50 = 16.69 µM). nih.gov Kinetic analysis revealed this compound to be a competitive inhibitor. nih.gov Another related compound was identified as a mixed-type inhibitor with an IC50 of 8.26 µM. nih.gov In a different study, chlorobenzaldehyde thiosemicarbazone analogs showed IC50 values on tyrosinase monophenolase activity of 15.4 µM and 6.7 µM. researchgate.net
The table below presents IC50 and Ki values for various analogs that act as tyrosinase inhibitors.
| Compound/Analog | Enzyme | IC50 Value | Ki Value | Inhibition Type |
| 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | Tyrosinase | 0.0089 µM | - | Competitive |
| 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | Tyrosinase | 8.26 µM | - | Mixed-type |
| 7,8,4´-trihydroxyflavone | Tyrosinase (diphenolase) | 10.31 ± 0.41 µM | 9.50 ± 0.40 µM | Noncompetitive |
| Baicalein | Tyrosinase (diphenolase) | 0.11 mM | 0.17 mM | Mixed-type |
| 2-Chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 15.4 µM | - | - |
| 4-Chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 6.7 µM | - | - |
| 2-Chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | - | 28.6 µM | Noncompetitive |
| 4-Chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | - | 2.1 µM (Ki), 6.5 µM (Kis) | Mixed-type |
| Propan-2-one substituted tetrazolylalkanoic acids | cPLA2α | Nanomolar range | - | - |
Data compiled from multiple sources. nih.govnih.govresearchgate.netnih.gov
Ligand-Protein Interaction Analysis (Molecular Docking)
Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govfums.ac.ir Such studies have not been performed for this compound.
However, docking studies on analogous compounds targeting tyrosinase have provided detailed insights. The active site of tyrosinase contains two copper ions coordinated by histidine residues, which are crucial for catalytic activity. mdpi.comnih.gov Docking analyses of various inhibitors reveal that interactions with these copper ions and key amino acid residues, such as Asn260 and His263, are common. um.esnih.gov For example, in one study, the ortho-hydroxyl group of a potent acetophenone (B1666503) amide inhibitor was predicted to form a hydrogen bond with Asn260, close to the catalytic copper ions. nih.gov For hydroxy nitrodiphenyl ether analogs, the oxygen of the nitro group showed an efficient metal-ligand interaction with the Cu2+ ions in the active site. fums.ac.ir The orientation of ortho-substituted phenols in the active site is critical; an adequate distance between the peroxide bridge of oxy-tyrosinase and the free ortho position on the phenol (B47542) is necessary for hydroxylation to occur. um.es
Receptor Binding Assays and Allosteric Modulation
Receptor binding assays are fundamental in drug discovery for identifying and characterizing the interaction of ligands with their receptor targets. nih.govnih.gov These assays typically use a radiolabeled or fluorescent ligand to quantify the binding of a test compound to a receptor source, such as cell membranes or purified proteins. nih.govnih.gov There is no available data from receptor binding assays for this compound.
Furthermore, allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site to modify the receptor's activity, has not been studied for this compound. However, studies on structurally related molecules demonstrate the potential for such mechanisms. For instance, p-hydroxyphenylacetate (HPA) acts as an allosteric effector that controls the activity of the reductase component of HPA 3-hydroxylase. nih.gov The binding of HPA to a C-terminal domain induces a conformational change that enhances enzyme activity. nih.gov Additionally, ketone bodies like acetone (B3395972) and β-hydroxybutyrate have been shown to act as allosteric modulators, inhibiting excitatory NMDA receptors, which may explain the therapeutic benefits of ketogenic diets in certain neurological disorders. nih.gov
Antioxidant Activity Mechanisms (e.g., Free Radical Scavenging Assays, Reducing Power)
Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. frontiersin.orgresearchgate.net The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org Common in vitro assays to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. frontiersin.orgnih.gov
While the antioxidant potential of this compound has not been specifically reported, its structure, containing a phenolic hydroxyl group, strongly suggests it would possess antioxidant properties. The antioxidant capacity of phenolic compounds is highly dependent on the number and position of hydroxyl groups. frontiersin.orgresearchgate.net Studies on various plant extracts rich in phenolic compounds confirm a direct correlation between total phenolic content and free radical scavenging activity. nih.govnih.govui.ac.id For example, in extracts from Helicteres isora and Ceiba pentandra, the DPPH radical scavenging activity was found to depend on the phenolic concentration and their hydrogen-donating ability. nih.gov Similarly, acetone extracts of Lippia javanica with high phenolic content showed significant free radical scavenging. nih.gov The reducing power, often measured by the phosphomolybdate assay, is another indicator of antioxidant activity where the compound donates an electron to reduce an oxidant. nih.gov
Modulation of Cellular Pathways (In Vitro Cell-Based Assays, e.g., Cell Proliferation, Apoptosis Induction)
In vitro cell-based assays are critical for understanding the biological effects of a compound at the cellular level. There is no specific information on the effects of this compound on cell proliferation or apoptosis. However, research on its analogs provides a framework for its potential activities.
Analogs such as chalcones (1,3-diaryl-2-propen-1-ones) are known to possess potent anti-inflammatory properties. nih.gov For example, the chalcone (B49325) derivative 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one potently inhibits the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in the inflammatory response, in macrophage cells without affecting cell viability. nih.gov
Other analogs with chloro- and phenyl-moieties have been shown to induce apoptosis (programmed cell death). Studies on 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) in human peripheral blood lymphocytes revealed that it induced a loss of cell viability. nih.gov A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives demonstrated antiproliferative activity by inducing apoptosis and inhibiting DNA and RNA synthesis in cancer cell lines. nih.gov The induction of apoptosis by these types of compounds often involves the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov A shift in the ratio of these proteins can lead to the activation of caspases, the executioner enzymes of apoptosis. nih.gov
Analysis of Signaling Pathways and Protein Expression
The biological effects of a compound are mediated through the modulation of specific intracellular signaling pathways and subsequent changes in protein expression. No such analyses have been published for this compound.
Studies on its analogs, however, have identified key pathways. The inhibitory effect of the chalcone derivative on MCP-1 expression was found to be mediated through the suppression of reactive oxygen species (ROS) production and the subsequent inhibition of Akt phosphorylation, a critical signaling pathway in inflammation. nih.govnih.gov This effect was linked to the prevention of activator protein-1 (AP-1) transcriptional activation, while the NF-κB pathway was unaffected. nih.gov
Regarding protein expression, treatment of cells with chlorophenolic compounds can lead to significant biochemical alterations. For instance, 2,4,5-TCP and its metabolite 4,5-dichlorocatechol (B118185) were shown to cause protein damage, indicated by an increase in carbonyl group content, and DNA damage, likely mediated by the generation of ROS. nih.gov Broader studies on complex mixtures containing phenolic compounds, such as coffee extract, have shown modulation of a wide range of proteins involved in proliferation, immunity, anti-inflammation, cell protection, and apoptosis in RAW 264.7 macrophage cells. nih.gov
Cell Cycle Analysis
While direct studies on the cell cycle effects of this compound are not extensively documented in the available literature, research on analogous phenolic compounds provides significant insights into its potential mechanisms. Phenolic compounds, including derivatives of acetophenone and propanedione, have been shown to induce cell cycle arrest, primarily at the G1 phase, in cancer cell lines. nih.govnih.gov
For instance, studies on other phenolic compounds have demonstrated that they can modulate the expression of key cell cycle regulatory proteins. These compounds have been observed to down-regulate the expression of cyclins (like Cyclin D1) and cyclin-dependent kinases (CDKs), while up-regulating CDK inhibitors. nih.govnih.gov This disruption of the cell cycle machinery prevents the cell from progressing from the G1 phase to the S phase, effectively halting proliferation. nih.gov The arrest in the G1 phase allows time for DNA repair or, if the damage is too severe, can lead to the induction of apoptosis. nih.gov
The table below summarizes findings from studies on compounds analogous to this compound, highlighting their observed effects on the cell cycle.
Table 1: Cell Cycle Arrest Activity of Analogs
| Compound/Analog | Cell Line | Observed Effect | Key Molecular Changes | Reference |
|---|---|---|---|---|
| 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione | HeLa (Cervical Cancer) | G1 phase arrest | Decreased cyclins D1/D3/E and CDKs 2/4/6; Increased p15, p16, p21, and p27 | nih.gov |
Antimicrobial Mechanisms of Action against Model Organisms (In Vitro)
The antimicrobial properties of phenolic compounds are well-established, with their efficacy being highly dependent on their chemical structure. nih.govmdpi.com
Bacteriostatic and Bactericidal Activity Studies
Phenolic compounds can exhibit either bacteriostatic (inhibiting bacterial growth) or bactericidal (killing bacteria) effects. nih.gov The distinction often depends on the concentration of the compound, the specific microbial species, and the structural characteristics of the phenolic molecule. mdpi.com Generally, at lower concentrations, many phenols act as bacteriostatic agents, while at higher concentrations, they become bactericidal.
The lipophilicity of these compounds plays a crucial role; a higher degree of lipophilicity often facilitates interaction with the bacterial cell membrane, leading to increased antibacterial activity. nih.govmdpi.com The presence of substituent groups on the aromatic ring significantly influences this property. mdpi.com While the precise bacteriostatic versus bactericidal profile of this compound is not specified in the reviewed literature, its substituted phenolic structure suggests it likely possesses significant antimicrobial properties, with the nature of its activity being dose-dependent.
Target Identification and Inhibition Mechanisms
The antimicrobial action of phenolic compounds is typically multi-targeted, which is an advantage in overcoming microbial resistance. The primary mechanisms involve the disruption of the microbial cell membrane and the inhibition of essential cellular functions. nih.govmdpi.com
Cell Membrane Disruption: Phenolic compounds can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of intracellular components, such as ions, ATP, and nucleic acids, ultimately causing cell death. mdpi.comfrontiersin.org
Enzyme Inhibition: The hydroxyl group of phenols can form hydrogen bonds with microbial enzymes, particularly those containing sulfhydryl groups in their active sites, leading to their inactivation. nih.gov This can disrupt critical metabolic pathways.
Interaction with Proteins and Nucleic Acids: These compounds can also bind to bacterial proteins and DNA, interfering with their synthesis and function. mdpi.com
The table below outlines potential molecular targets for antimicrobial phenolic compounds based on established research.
Table 2: Potential Molecular Targets for Antimicrobial Phenolic Compounds
| Target | Mechanism of Action | Consequence | References |
|---|---|---|---|
| Cell Membrane | Intercalation, increased permeability, altered fluidity | Leakage of intracellular components, disruption of electron transport chain | mdpi.comfrontiersin.org |
| Enzymes | Inhibition of enzymes (e.g., ATPases, proteases) by binding to active sites | Disruption of metabolic pathways and energy production | nih.govnih.gov |
| Proteins | Binding to cellular and membrane proteins | Inhibition of protein synthesis, altered protein function | mdpi.com |
| Nucleic Acids (DNA/RNA) | Interference with synthesis and replication | Inhibition of cell division and essential genetic processes | mdpi.com |
| Efflux Pumps | Inhibition of efflux pump activity | Increased intracellular concentration of the antimicrobial agent | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms
The biological activity of this compound is intrinsically linked to its specific chemical structure. The arrangement and nature of its functional groups—the chlorine atom, the hydroxyl group, and the propanone moiety—determine its physicochemical properties and how it interacts with biological targets.
Impact of Chlorination and Hydroxylation on Mechanistic Profile
The presence and position of chlorine and hydroxyl groups on the phenyl ring are critical determinants of the compound's biological activity.
Hydroxyl Group: The phenolic hydroxyl group is fundamental to the activity of many phenolic compounds. It can donate a hydrogen atom, participating in antioxidant and radical-scavenging activities. This group is also crucial for forming hydrogen bonds with biological targets like enzyme active sites. nih.gov The acidity of the phenol allows it to exist in a phenolate (B1203915) form, which can influence its solubility and interaction with membranes. wikipedia.org
Chlorination: The introduction of a chlorine atom onto the aromatic ring significantly modifies the molecule's electronic properties and lipophilicity. nih.gov Halogenation generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and may increase its antimicrobial potency. mdpi.com The electron-withdrawing nature of chlorine also affects the acidity of the phenolic hydroxyl group, which can modulate its reactivity and binding affinity. nih.gov
Influence of Propanone Moiety on Interaction Affinity
Ketone Group: The ketone carbonyl group is a polar functional group that can act as a hydrogen bond acceptor. This capability is crucial for specific interactions with biological receptors and enzymes. nih.gov
Spatial Arrangement: The propanone moiety provides a specific three-dimensional structure and conformational flexibility to the molecule. This spatial arrangement is critical for the molecule to fit into the binding pockets of target proteins. The length and structure of the alkyl chain can influence the compound's lipophilicity and its ability to penetrate membranes.
Table 3: Summary of Structure-Activity Relationships
| Functional Group | Contribution to Biological Activity | References |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen bonding with target sites; Radical scavenging; Influences acidity and solubility. | nih.govwikipedia.org |
| Chloro (-Cl) | Increases lipophilicity, enhancing membrane permeability; Modifies electronic properties and acidity of the phenol. | mdpi.comnih.gov |
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Method Development
Chromatographic techniques are central to the separation, identification, and quantification of "1-(2-Chloro-4-hydroxyphenyl)propan-2-one" from complex mixtures. The choice of method depends on the volatility of the analyte, the complexity of the matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like "this compound". Reversed-phase (RP) HPLC is typically the method of choice for phenolic compounds.
Methodology and Findings: A typical RP-HPLC method would utilize a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with formic acid or phosphoric acid to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and retention. semanticscholar.orgmdpi.com
UV-Vis Detection: The presence of the substituted aromatic ring in "this compound" allows for strong ultraviolet (UV) absorbance. Detection is commonly performed at wavelengths around 280 nm, which is characteristic for many phenolic compounds. scirp.orgresearchgate.net Diode Array Detection (DAD) can provide full UV-Vis spectra, aiding in peak purity assessment and identification. semanticscholar.org
Fluorescence Detection: While native fluorescence might be weak, derivatization of the phenolic group could be employed to introduce a fluorescent tag, significantly enhancing sensitivity and selectivity. However, this adds a step to sample preparation.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. Electrospray ionization (ESI) would be a suitable ionization technique, likely in negative ion mode to deprotonate the acidic phenolic hydroxyl group. MS detection allows for definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS).
Below is an interactive data table illustrating typical starting conditions for the HPLC analysis of chlorophenolic compounds, which would be applicable for method development for "this compound".
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. "this compound" possesses polar hydroxyl and ketone groups, making it non-volatile and prone to adsorption on GC columns. Therefore, a derivatization step is essential to convert it into a more volatile and less polar form. nih.govresearchgate.net
Methodology and Findings: The most common derivatization strategy for phenolic compounds is silylation. nih.govnih.gov This process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. research-solution.comtcichemicals.com The ketone group can also be derivatized, for instance, through methoximation, to prevent enolization and stabilize the molecule, though silylation of the hydroxyl group is the most critical step. nih.govresearchgate.net
Once derivatized, the resulting TMS-ether is sufficiently volatile and thermally stable for GC-MS analysis. The separation is typically performed on a low-polarity capillary column (e.g., DB-5ms). Mass spectrometry is the preferred detector due to its ability to provide structural information and confirm the identity of the analyte based on its characteristic mass spectrum.
An interactive data table summarizing a potential derivatization and GC-MS protocol is presented below.
| Step | Parameter | Description |
|---|---|---|
| Derivatization (Silylation) | Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Solvent | Pyridine or Acetonitrile | |
| Reaction Conditions | Heat at 60-70 °C for 30 minutes | |
| GC-MS Analysis | GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C | |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Range | m/z 50-550 |
TLC and its advanced version, HPTLC, are valuable tools for the rapid screening and semi-quantitative analysis of "this compound". These methods are cost-effective, require minimal sample preparation, and allow for high sample throughput.
Methodology and Findings: For the separation of phenolic compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. scienceopen.comiomcworld.com The mobile phase is typically a mixture of non-polar and polar solvents. A combination like toluene, ethyl acetate, and formic acid can provide good separation. iomcworld.commdpi.com
Detection can be achieved in several ways:
UV Visualization: The compound can be visualized as a dark spot on the fluorescent background of the F254 plate when viewed under UV light at 254 nm. mdpi.com
Post-Chromatographic Derivatization: Spraying the plate with a chromogenic reagent enhances detection. For phenolic compounds, reagents like Natural Product (NP) reagent followed by polyethylene (B3416737) glycol (PEG) can produce fluorescent spots under UV light at 366 nm. mdpi.com Another common reagent is vanillin–sulfuric acid, which produces colored spots upon heating.
HPTLC offers better resolution, sensitivity, and reproducibility compared to classical TLC. Densitometric scanning of HPTLC plates allows for the quantification of the analyte by measuring the absorbance or fluorescence of the separated spots. scienceopen.comresearchgate.net
The table below provides an example of an HPTLC system suitable for screening phenolic compounds.
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F254 plates |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (e.g., 5:4:1, v/v/v) |
| Application | 5 µL of sample solution applied as bands |
| Development | In a saturated twin-trough chamber to a distance of 8 cm |
| Detection/Visualization | 1. Under UV light at 254 nm and 366 nm |
| 2. Spray with 1% methanolic AlCl3 or Natural Product-PEG reagent and view at 366 nm | |
| Quantification | Densitometric scanning at an appropriate wavelength (e.g., 280 nm or post-derivatization) |
Spectrophotometric Determination Methods (beyond basic identification)
Spectrophotometric methods offer a simple and rapid approach for the quantitative analysis of "this compound", particularly when chromatographic techniques are not required. These methods rely on the reaction of the analyte with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the analyte's concentration.
The phenolic hydroxyl group is the primary target for developing a selective spectrophotometric method. While general reagents for total phenolic content, like the Folin-Ciocalteu reagent, exist, more selective reagents are needed for specific quantification in complex matrices. redalyc.orgnih.gov The Folin-Ciocalteu method involves the reduction of a phosphomolybdic-phosphotungstic acid complex by the phenol (B47542) to form a blue-colored product. redalyc.org
For more selective detection, reagents that react specifically with the phenolic structure of the target molecule would be investigated. An example of a selective reagent for certain phenols is Gibbs' reagent (2,6-dichloroquinone chloroimide), which reacts with phenols having an unsubstituted para-position to form a colored indophenol (B113434) dye. researchgate.net While not directly applicable to the para-substituted target compound, it illustrates the principle of structure-based selectivity. Another approach involves enzymatic methods, where an enzyme like peroxidase catalyzes the oxidation of the phenol in the presence of a chromogenic hydrogen donor, offering higher specificity compared to some chemical methods. nih.govpurdue.edu
For any spectrophotometric method to be accurate and reliable, the reaction conditions must be carefully optimized. Key parameters include:
pH: The pH of the reaction medium is critical, as it affects the ionization state of the phenolic group and the reactivity of the chromogenic reagent. Buffer solutions are used to maintain a constant and optimal pH.
Reagent Concentration: The concentration of the chromogenic reagent must be in sufficient excess to ensure that the reaction goes to completion with all analyte molecules.
Reaction Time and Temperature: The time required to achieve maximum color development and the stability of the colored product must be determined. Some reactions are rapid at room temperature, while others may require heating to proceed at a reasonable rate. mdpi.com
Solvent: The choice of solvent can influence the solubility of reactants and products, as well as the spectral properties of the final colored complex.
An example of parameters to be optimized for a generic phenolic assay is shown in the table below.
| Parameter | Importance | Typical Investigation Range |
|---|---|---|
| pH | Affects phenol ionization and reagent stability. | pH 4.0 - 10.0 using various buffers |
| Reagent Concentration | Ensures reaction completion; avoids being the limiting reactant. | 0.1% - 2.0% (w/v) |
| Reaction Time | Determines the point of maximum and stable color formation. | 0 - 60 minutes |
| Temperature | Influences the rate of color development. | 25 °C (room temp) to 80 °C |
| Wavelength (λmax) | Wavelength of maximum absorbance for highest sensitivity. | Scan of the colored product from 400-800 nm |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a powerful platform for the detection of "this compound" due to the presence of an electroactive phenolic hydroxyl group. These techniques are known for their high sensitivity, rapid response, and cost-effectiveness. mdpi.comnih.gov The core principle involves measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. nih.gov
Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are particularly well-suited for analyzing phenolic compounds. nih.govuniroma1.it CV is a valuable tool for investigating the redox properties of "this compound," providing insights into its oxidation mechanism. nih.govresearchgate.net DPV and SWV are often employed for quantitative analysis, as they offer enhanced sensitivity and lower detection limits by minimizing the background charging current. uniroma1.it
The performance of electrochemical sensors can be significantly improved by modifying the electrode surface with various nanomaterials. researchgate.net Materials such as graphene, carbon nanotubes, and metal nanoparticles (e.g., gold, iron oxide) can be applied to the electrode. mdpi.comuniroma1.it These modifications enhance the electrocatalytic activity, increase the surface area for the reaction, and improve the electron transfer rate, leading to greater sensitivity and selectivity in the detection of phenolic compounds. mdpi.comuniroma1.it For instance, an electrochemical sensor using a carbon paste electrode modified with Fe₃O₄ nanoparticles has demonstrated excellent sensitivity and selectivity for determining various phenolic compounds. nih.gov
The general mechanism for the electrochemical oxidation of a phenolic compound like "this compound" at an electrode surface involves the transfer of electrons and protons from the hydroxyl group, leading to the formation of a phenoxy radical, which can then be further oxidized to a quinone-type structure. nih.gov The specific oxidation potential is characteristic of the molecule's structure and can be used for its identification.
Table 1: Comparison of Electrochemical Techniques for Phenolic Compound Analysis
| Technique | Primary Use | Advantages |
|---|---|---|
| Cyclic Voltammetry (CV) | Mechanistic studies, determining redox potentials. nih.gov | Provides information on the reversibility and kinetics of electron transfer reactions. nih.gov |
| Differential Pulse Voltammetry (DPV) | Quantitative analysis. uniroma1.it | High sensitivity, good resolution, and lower detection limits compared to CV. nih.gov |
| Square Wave Voltammetry (SWV) | Quantitative analysis. uniroma1.it | Fast, highly sensitive, and effective at rejecting background signals. nih.gov |
| Chronoamperometry | Kinetic analysis, studying reaction mechanisms. nih.gov | Simple to perform experimentally and useful for determining concentrations of redox-active species. nih.gov |
Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is a critical step to remove interferences from the sample matrix and concentrate the analyte before instrumental analysis. mdpi.com The choice of technique depends on the nature of the sample matrix (e.g., water, plasma, urine) and the concentration of the target analyte. mdpi.comsigmaaldrich.com
Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. sigmaaldrich.comscientificlabs.ie The method is based on the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). sigmaaldrich.com For a compound like "this compound," which contains both polar (hydroxyl) and non-polar (chlorophenyl ring) moieties, various sorbents can be employed.
The general SPE procedure involves four steps:
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an appropriate chemical environment for sample loading.
Loading: The sample is passed through the sorbent bed, where the analyte and some matrix components are retained.
Washing: Interfering compounds are selectively removed by rinsing the sorbent with a specific solvent that does not elute the analyte of interest.
Elution: The retained analyte is recovered from the sorbent by passing a strong elution solvent through it.
Commonly used sorbents for extracting phenolic compounds from aqueous samples include reversed-phase silica-based materials like C18, polymeric sorbents such as polystyrene-divinylbenzene, and graphitized carbon. mdpi.comresearchgate.net For instance, polystyrene-divinylbenzene cartridges have shown high recoveries for various chlorophenols from water samples. researchgate.net The selection of the appropriate sorbent and optimization of parameters like sample pH and elution solvent are crucial for achieving high recovery and purity. mdpi.comresearchgate.net
Table 2: Common SPE Sorbents for Phenolic Compound Extraction
| Sorbent Type | Interaction Mechanism | Typical Analytes | Elution Solvents |
|---|---|---|---|
| C18 (Reversed-Phase) | Van der Waals forces. mdpi.com | Non-polar to moderately polar compounds, chlorophenols. mdpi.com | Methanol, Acetonitrile. nih.gov |
| Polystyrene-divinylbenzene (Polymeric) | Pi-pi interactions, hydrophobic interactions. | Aromatic compounds, phenols. researchgate.net | Methanol, Dichloromethane (B109758). mdpi.com |
| Graphitized Carbon Black | Strong interactions with phenolates. mdpi.com | Polar and non-polar phenols. mdpi.com | Acetonitrile/Methanol mixtures. |
| Molecularly Imprinted Polymers (MIPs) | Specific recognition sites. | Target-specific analytes (e.g., specific drugs, antibiotics). nih.gov | Varies based on template molecule. nih.gov |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique characterized by its simplicity, speed, low cost, and high enrichment factors. mdpi.comresearchgate.net This method is based on the rapid partitioning of the analyte between a large volume of aqueous sample and a micro-volume of extraction solvent. nih.gov
In a typical DLLME procedure, a mixture of a water-immiscible extraction solvent (e.g., carbon tetrachloride, toluene) and a water-miscible disperser solvent (e.g., acetone (B3395972), acetonitrile) is rapidly injected into the aqueous sample. researchgate.netnih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte. After extraction, the phases are separated by centrifugation, and a small volume of the sedimented organic phase containing the concentrated analyte is collected for analysis. tbzmed.ac.ir
Key parameters that are optimized to enhance extraction efficiency include the type and volume of both the extraction and disperser solvents, sample pH, salt addition (to increase ionic strength and decrease analyte solubility in the aqueous phase), and extraction time. researchgate.netnih.gov For phenolic compounds, derivatization can sometimes be performed simultaneously with the extraction to improve their volatility and chromatographic behavior. nih.gov DLLME has been successfully applied to the determination of halophenols in wine samples, demonstrating good linearity and low detection limits. nih.gov
When analyzing "this compound" in biological matrices like plasma or serum, the high concentration of proteins presents a significant challenge. Protein precipitation is a common initial step to remove the bulk of these macromolecules. tbzmed.ac.ir This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures the proteins and causes them to precipitate out of the solution. nih.gov After centrifugation, the clear supernatant containing the analyte can be further processed or directly analyzed.
Despite initial cleanup, residual matrix components can still interfere with analysis, particularly in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This interference is known as the matrix effect , where co-eluting compounds alter the ionization efficiency of the target analyte in the MS ion source, leading to either ion suppression or enhancement. nih.govtandfonline.comnebiolab.com This phenomenon can severely compromise the accuracy and reproducibility of quantitative results. mdpi.com
Several strategies can be employed to mitigate the matrix effect:
Sample Dilution: A straightforward approach is to dilute the sample extract, which reduces the concentration of interfering matrix components. However, this is only feasible if the analyte concentration is high enough to remain detectable after dilution. mdpi.com
Chromatographic Separation: Optimizing the LC conditions (e.g., using a slower gradient or a different column) can help separate the analyte from co-eluting interferences. tandfonline.com
Choice of Ionization Source: Some ionization sources, like atmospheric pressure photoionization (APPI), can be less susceptible to matrix effects compared to the more common electrospray ionization (ESI). tandfonline.com Switching the ionization polarity (positive vs. negative mode) can also sometimes reduce interference. mdpi.com
Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. tandfonline.com This standard is chemically identical to the analyte but has a different mass, and it experiences the same matrix effects, allowing for accurate correction during quantification. chromatographyonline.com When a SIL-IS is unavailable, a structural analog may be used. tandfonline.com
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix. This helps to ensure that the standards and samples are affected by the matrix in the same way, improving quantitative accuracy. mdpi.com
By carefully selecting and optimizing these sample preparation and analytical strategies, it is possible to achieve reliable and accurate quantification of "this compound" even in the most complex research matrices.
Future Research Perspectives and Interdisciplinary Applications
Design of Novel Chemical Probes and Tools
The development of chemical probes is crucial for elucidating complex biological processes. The structure of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one is well-suited for development into novel probes. The phenolic hydroxyl group is a common feature in fluorescent scaffolds, such as coumarin (B35378) and fluorescein (B123965) derivatives. nih.govmdpi.com Future research could focus on modifying the core structure to enhance its intrinsic fluorescence or to act as a recognition element for specific biological targets.
Furthermore, the ketone functional group serves as a versatile chemical handle. nih.gov It can be used for the covalent attachment of reporter molecules, such as fluorophores, biotin (B1667282) tags, or affinity labels. This allows for the creation of "turn-on" fluorescent probes, where a chemical reaction at the ketone group, perhaps upon interaction with a specific analyte or enzyme, leads to a significant increase in fluorescence. nih.gov The chloro- and hydroxyl-substituents on the phenyl ring can also be modified to tune the electronic properties and, consequently, the reactivity and spectral characteristics of such probes.
Table 1: Potential Modifications for Chemical Probe Development
| Molecular Component | Potential Modification | Desired Outcome |
|---|---|---|
| Phenolic Hydroxyl | Derivatization to form ethers or esters | Caged probes, "turn-on" fluorescence upon cleavage acs.org |
| Ketone Carbonyl | Reaction with hydrazines or aminooxy groups | Covalent labeling of target molecules thermofisher.com |
| Aromatic Ring | Introduction of additional functional groups | Tuning of spectral properties (e.g., red-shifting) nih.gov |
Exploration of Bio-orthogonal Chemistry Applications
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The ketone group within this compound makes it an ideal candidate for such applications. Ketones are considered bio-orthogonal functional groups because they are largely absent from most biological macromolecules and are stable in aqueous environments. acs.orgnih.gov
The most prominent bio-orthogonal reaction involving ketones is their condensation with aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively. wikipedia.orgnih.govresearchgate.net This ligation chemistry is highly specific and can proceed under physiological conditions. acs.orgnih.gov Therefore, this compound could serve as a key building block for creating bio-orthogonal reagents. For instance, it could be incorporated into small molecules, peptides, or other biomolecules to act as a chemical reporter. A complementary probe bearing a hydrazide or aminooxy group could then be used to selectively label and visualize the target molecule in a complex biological milieu, such as on the surface of or inside living cells. biosyn.com
Table 2: Ketone-Based Bio-orthogonal Ligation Reactions
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Oxime Ligation | Ketone + Aminooxy (R-ONH₂) | Oxime | Highly stable bond, can be catalyzed by aniline (B41778) derivatives acs.org |
| Hydrazone Ligation | Ketone + Hydrazide (R-NHNH₂) | Hydrazone | Reversible under certain pH conditions, useful for dynamic systems nih.gov |
Advanced Materials Science Applications (e.g., Polymer Chemistry)
In materials science, phenolic compounds are foundational monomers for high-performance polymers like polycarbonates and epoxy resins. mdpi.comresearchgate.netwikipedia.org Bisphenol A (BPA), a molecule with two phenol (B47542) groups, is a well-known example. The structure of this compound, containing a single phenolic hydroxyl group, suggests its potential use as a chain-terminating or modifying agent in polymerization reactions.
Future research could explore its incorporation into polymer backbones to impart specific properties. The phenolic hydroxyl can react with phosgene (B1210022) derivatives or epoxides. mdpi.com The presence of a chlorine atom could enhance flame retardancy and thermal stability, while the polar ketone group might improve adhesion and modify the polymer's solubility. By first dimerizing the molecule or converting it into a bisphenol-like structure, it could serve as a primary monomer for creating novel polycarbonates or polyesters with unique thermal and mechanical properties, potentially offering an alternative to traditional BPA-based materials. rsc.orgrsc.org
Potential as an Intermediate in Natural Product Synthesis
Substituted phenylpropanoids are a large class of plant secondary metabolites that serve as precursors to a vast array of natural products, including flavonoids, lignans, and coumarins. researchgate.netnih.gov The core structure of this compound is analogous to a phenylpropanoid scaffold. This positions it as a potentially valuable intermediate in the total synthesis of complex natural products, particularly those containing a chlorinated aromatic ring.
Synthetic chemists could utilize this compound as a starting material, leveraging its existing functional groups for further elaboration. The ketone can be subjected to reductions, aldol (B89426) condensations, or other carbon-carbon bond-forming reactions to build complexity, while the phenol and chloro-substituents provide sites for further functionalization. Its use could streamline synthetic routes to novel chlorinated natural products, which are often found in marine organisms and can possess potent biological activities. nih.gov
Computational Design of Next-Generation Derivatives with Modulated Activities
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the chemical reactivity and properties of molecules before undertaking laborious synthesis. researchgate.netkarazin.ua DFT studies on halogenated phenols and aromatic ketones have successfully predicted their electronic structure, reactivity, and potential biological activity. kuleuven.beresearchgate.netalljournals.cn
This approach can be applied to this compound to design next-generation derivatives. By computationally modeling modifications—such as altering the position of the chloro group, adding other substituents, or changing the side chain—researchers can predict key parameters. These parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and local reactivity indices, can guide the synthesis of new compounds with fine-tuned properties for specific applications, such as enhanced binding to a biological target or optimized reactivity for materials science. acs.orgderpharmachemica.com
Table 3: Key Parameters for Computational Derivative Design
| Parameter | Significance | Predicted Property |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between frontier orbitals | Chemical reactivity, electronic transitions |
| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Sites for electrophilic and nucleophilic attack researchgate.net |
| Bond Dissociation Enthalpy (BDE) | Energy required to break a bond | Antioxidant potential (for O-H bond) alljournals.cn |
| Local Nucleophilicity Indices | Reactivity at specific atoms | Regioselectivity in aromatic substitution reactions acs.org |
Emerging Analytical Challenges and Solutions for Complex Systems
As halogenated phenolic compounds are used in various industrial and agricultural applications, they can become environmental contaminants. taylorandfrancis.comafirm-group.comencyclopedia.pubresearchgate.net The detection and quantification of such compounds in complex matrices like soil, water, or biological tissues present significant analytical challenges. These challenges include the need for high sensitivity to detect trace amounts and high selectivity to distinguish the analyte from a complex background of interfering substances. chromatographyonline.com
Future research will likely involve developing advanced analytical methods for this compound and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.govscientistlive.com The development of specific LC-MS/MS methods would enable selective detection based on the compound's unique mass-to-charge ratio and fragmentation pattern. This would be crucial for pharmacokinetic studies, environmental monitoring, and understanding the compound's metabolic fate in biological systems. The characteristic isotopic signature of the chlorine atom would further aid in its unambiguous identification in complex mass spectra. researchgate.netacs.org
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chloro-4-hydroxyphenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chloro-substituted aromatic ring reacts with a propanone derivative. A Lewis acid catalyst (e.g., AlCl₃) is essential to stabilize the acylium ion intermediate and facilitate electrophilic substitution . Key variables include:
- Temperature : Excess heat may lead to side reactions like demethylation or hydroxyl group oxidation.
- Solvent : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis of the acyl chloride intermediate.
- Stoichiometry : A 1:1 molar ratio of acyl chloride to aromatic substrate minimizes byproducts.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the chloro and hydroxyl substituents. The hydroxyl proton (δ ~5.5 ppm) and carbonyl carbon (δ ~205 ppm) are diagnostic .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and ketone groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₉H₉ClO₂, [M+H]⁺ = 185.0274).
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing substitution pathways in derivatives of this compound?
- Methodological Answer : Competing pathways (e.g., para vs. ortho substitution) arise due to the electron-donating hydroxyl group. Strategies include:
- Directed Ortho-Metalation : Use a protecting group (e.g., silyl ether) for the hydroxyl group to direct substitution to the ortho position .
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to modulate electrophilicity and regioselectivity .
- Kinetic Control : Lower temperatures (<0°C) favor the kinetic product (para-substituted), while higher temperatures favor thermodynamic stability .
Q. How do halogen substituents (Cl, F, Br) on the phenyl ring influence biological activity, and how can contradictory data across studies be resolved?
- Methodological Answer : Halogens alter lipophilicity and electronic effects, impacting receptor binding. For example:
| Compound | Substitution Pattern | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 1-(2-Cl-4-OH-phenyl)propan-2-one | Cl at C2, OH at C4 | 12.3 (Antimicrobial) |
| 1-(4-F-3-OCH₃-phenyl)propan-2-one | F at C4, OCH₃ at C3 | 28.7 (Anticancer) |
| Contradictions arise from assay variability (e.g., cell line differences). Standardize protocols (e.g., MIC for antimicrobial tests) and use SAR models to correlate substituent effects . |
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., cytochrome P450). The hydroxyl group forms hydrogen bonds with active-site residues .
- QSAR Models : Train models using descriptors like ClogP and Hammett constants to predict toxicity or bioavailability .
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be analyzed?
- Methodological Answer :
- pH Stability : The hydroxyl group undergoes deprotonation at pH >8, leading to ketone-enol tautomerism. Monitor via UV-Vis spectroscopy (λmax shifts from 270 nm to 310 nm) .
- Thermal Degradation : At >150°C, cleavage of the C-Cl bond occurs. Use GC-MS to identify volatile byproducts (e.g., chlorobenzene) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?
- Methodological Answer : Discrepancies may stem from:
- Microbial Strain Variability : Gram-positive vs. Gram-negative bacteria have differing membrane permeability to lipophilic compounds .
- Compound Purity : Trace impurities (e.g., unreacted acyl chloride) can inhibit activity. Validate purity via HPLC (>98%) .
- Assay Conditions : Adjust nutrient media (e.g., cation-adjusted Mueller-Hinton broth) to standardize results .
Key Methodological Takeaways
- Synthesis : Prioritize anhydrous Friedel-Crafts conditions with AlCl₃ for high yields.
- Characterization : Combine NMR, X-ray (SHELXL), and HR-MS for structural validation.
- Biological Studies : Use halogen substitution patterns and computational modeling to rationalize activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
